4-Phenethylquinazolin-2(1H)-one
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Overview
Description
4-Phenethylquinazolin-2(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications. The phenethyl group attached to the quinazolinone core may influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenethylquinazolin-2(1H)-one typically involves the condensation of anthranilic acid derivatives with phenethylamine under acidic or basic conditions. The reaction may proceed through the formation of an intermediate amide, which cyclizes to form the quinazolinone ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
4-Phenethylquinazolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the quinazolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while reduction may produce dihydroquinazolinones.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Phenethylquinazolin-2(1H)-one depends on its specific biological activity. It may interact with molecular targets such as enzymes, receptors, or DNA. The phenethyl group may enhance its binding affinity and selectivity for these targets, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Quinazolin-2(1H)-one: The parent compound without the phenethyl group.
4-Methylquinazolin-2(1H)-one: A similar compound with a methyl group instead of a phenethyl group.
4-Phenylquinazolin-2(1H)-one: A compound with a phenyl group instead of a phenethyl group.
Uniqueness
4-Phenethylquinazolin-2(1H)-one is unique due to the presence of the phenethyl group, which may influence its chemical properties and biological activities. This structural modification can lead to differences in solubility, stability, and interaction with biological targets compared to similar compounds.
Properties
Molecular Formula |
C16H14N2O |
---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
4-(2-phenylethyl)-3H-quinazolin-2-one |
InChI |
InChI=1S/C16H14N2O/c19-16-17-14-9-5-4-8-13(14)15(18-16)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18,19) |
InChI Key |
IBRSHCFCFFXQHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=C3C=CC=CC3=NC(=O)N2 |
Origin of Product |
United States |
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